molecular formula C25H19N3O2S B2602870 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-16-5

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2602870
CAS No.: 536705-16-5
M. Wt: 425.51
InChI Key: VNJBBSPEFQENKC-UHFFFAOYSA-N
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Description

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the thioether group: This step involves the reaction of the pyrimidoindole core with a thiol derivative, such as 2-mercaptoacetophenone, under suitable conditions to form the thioether linkage.

    Functionalization of the phenyl and tolyl groups:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-methylphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)26-23)27-25(28)31-15-21(29)17-7-3-2-4-8-17/h2-14,26H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBBSPEFQENKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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